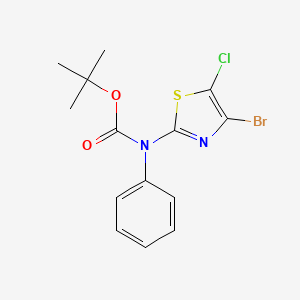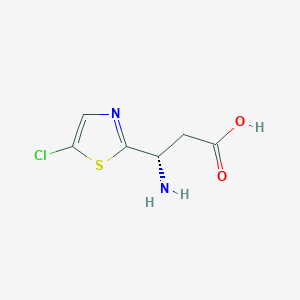![molecular formula C10H13N3O B15241665 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H13N3O. It is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. This compound features a pyridine ring substituted with a hydroxybutan-2-ylamino group and a carbonitrile group, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 1-amino-2-butanol under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反応の分析
Types of Reactions
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-[(1-Oxobutan-2-yl)amino]pyridine-2-carbonitrile.
Reduction: 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutan-2-ylamino group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-3-carbonitrile
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-4-carbonitrile
- 5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carboxamide
Uniqueness
5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of both a hydroxybutan-2-ylamino group and a carbonitrile group provides a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
5-(1-hydroxybutan-2-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-2-8(7-14)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13-14H,2,7H2,1H3 |
InChIキー |
DVFAHWSVSLEXOS-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC1=CN=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


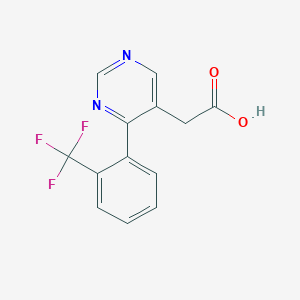
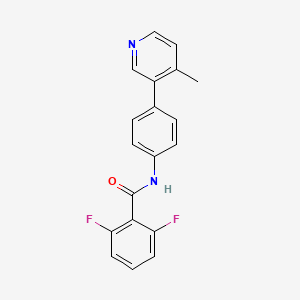
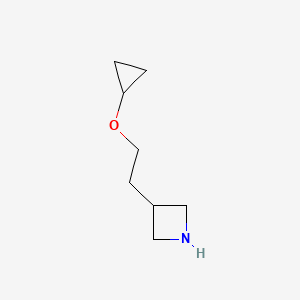
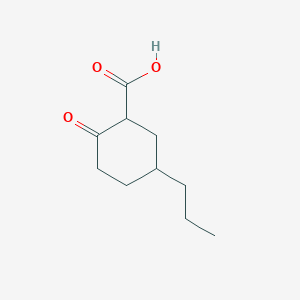
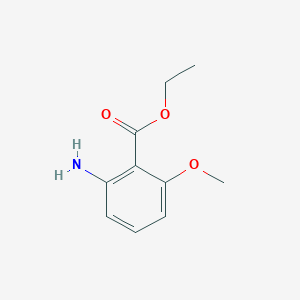
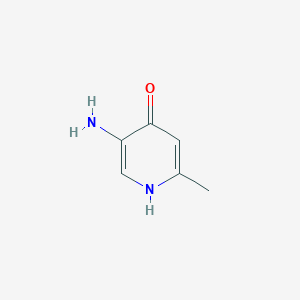
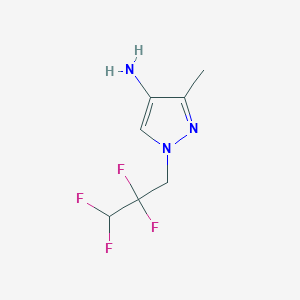
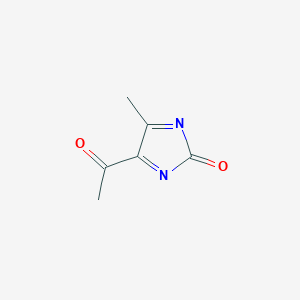
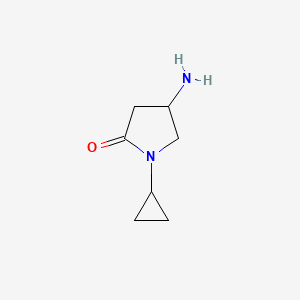
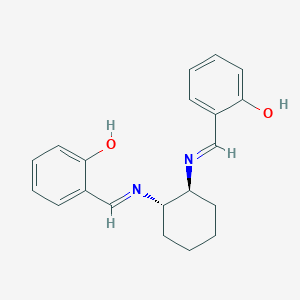
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
amine](/img/structure/B15241629.png)
